molecular formula C2H4CdO2 B8180271 Cadmium acetate anhydrous

Cadmium acetate anhydrous

Cat. No.: B8180271
M. Wt: 172.47 g/mol
InChI Key: BHUMLNYCSHQUKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cadmium acetate anhydrous (Cd(CH₃COO)₂) is a coordination polymer consisting of cadmium centers interconnected by acetate ligands. It is a white crystalline solid with a molar mass of 230.5 g/mol and a melting point of 255°C . The compound is highly soluble in water and polar solvents, making it useful in chemical synthesis, catalysis, and as a precursor for cadmium selenide semiconductors . Its anhydrous form is distinct from the dihydrate (Cd(CH₃COO)₂·2H₂O, molar mass: 266.52 g/mol), which is more commonly characterized via X-ray crystallography .

Cadmium acetate is synthesized by reacting cadmium oxide (CdO) with acetic acid:
$$ \text{CdO + 2 CH₃CO₂H → Cd(O₂CCH₃)₂ + H₂O} $$

Alternatively, cadmium nitrate and acetic anhydride can be used .

Properties

IUPAC Name

acetic acid;cadmium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2.Cd/c1-2(3)4;/h1H3,(H,3,4);
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUMLNYCSHQUKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.[Cd]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4CdO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

543-90-8
Record name Cadmium acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=543-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cadmium acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75795
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Cadmium acetate anhydrous can be synthesized through several methods:

Chemical Reactions Analysis

Preparation Reactions

Cadmium acetate anhydrous is synthesized through multiple routes:

  • Reaction with acetic acid :
    CdO+2CH3CO2HCd O2CCH3)2+H2O\text{CdO}+2\,\text{CH}_3\text{CO}_2\text{H}\rightarrow \text{Cd O}_2\text{CCH}_3)_2+\text{H}_2\text{O}

    This method involves refluxing cadmium oxide with glacial acetic acid, followed by dehydration .

  • Cadmium nitrate conversion :
    Cd NO3 2+(CH3CO)2OCd O2CCH3)2+2HNO3\text{Cd NO}_3\text{ }_2+(\text{CH}_3\text{CO})_2\text{O}\rightarrow \text{Cd O}_2\text{CCH}_3)_2+2\,\text{HNO}_3

    Acetic anhydride reacts with cadmium nitrate to yield anhydrous cadmium acetate .

  • Direct metal reaction :
    Cd+2CH3CO2HCd O2CCH3)2+H2\text{Cd}+2\,\text{CH}_3\text{CO}_2\text{H}\rightarrow \text{Cd O}_2\text{CCH}_3)_2+\text{H}_2

    Metallic cadmium reacts with acetic acid under controlled conditions .

Thermal Decomposition

Thermogravimetric analysis reveals distinct decomposition pathways depending on the atmosphere :

Atmosphere Decomposition Pathway Primary Products
AirCd O2CCH3)2250280CCdO+CO2+acetone\text{Cd O}_2\text{CCH}_3)_2\xrightarrow{250-280^\circ \text{C}}\text{CdO}+\text{CO}_2+\text{acetone}
CdO, CO₂, acetone
HeliumCd O2CCH3)2250280CCd+CdCO3\text{Cd O}_2\text{CCH}_3)_2\xrightarrow{250-280^\circ \text{C}}\text{Cd}+\text{CdCO}_3
text
| Metallic Cd, CdCO₃ |

Dehydration occurs in two stages:

  • Loss of one water molecule at 100–120°C.

  • Complete dehydration at 130°C .

Ligand Exchange and Coordination Chemistry

This compound participates in ligand substitution reactions due to its labile acetate groups:

  • With selenide precursors :
    Cd O2CCH3)2+TOP SeCdSe+2CH3CO2H\text{Cd O}_2\text{CCH}_3)_2+\text{TOP Se}\rightarrow \text{CdSe}+2\,\text{CH}_3\text{CO}_2\text{H}

    Forms cadmium selenide nanoparticles, critical for quantum dot synthesis .

  • Myristate ligand exchange :
    In CdSe nanoplatelet synthesis, acetate ligands are displaced by myristate (C13H27CO2\text{C}_{13}\text{H}_{27}\text{CO}_2^-
    ), enabling anisotropic growth .

Hazardous Reactions

  • Oxidation :
    Cd O2CCH3)2+O2CdO+CO2+H2O\text{Cd O}_2\text{CCH}_3)_2+\text{O}_2\rightarrow \text{CdO}+\text{CO}_2+\text{H}_2\text{O}

    Moist air slowly oxidizes cadmium acetate to cadmium oxide .

  • Violent reactions :

    • With strong acids: Releases acetic acid and toxic Cd²⁺ ions.

    • With strong bases: Forms cadmium hydroxide precipitates .

Scientific Research Applications

Electronics Manufacturing

Cadmium acetate anhydrous plays a crucial role in the production of cadmium-based semiconductors, which are essential for photovoltaic cells and other electronic components. Its high purity makes it suitable for enhancing the efficiency and performance of these devices. The compound is often used as a precursor in the synthesis of cadmium selenide (CdSe), a semiconductor material widely employed in solar cells and optoelectronic devices .

Chemical Synthesis

In chemical synthesis, this compound serves as a precursor for various reactions, particularly in the formation of cadmium sulfide (CdS). Cadmium sulfide is significant in the production of pigments and as a semiconductor material. The following table summarizes some key reactions involving cadmium acetate:

Reaction Product Application
Cd(OAc)₂ + H₂SCdSPigments, solar cells
Cd(OAc)₂ + Trioctylphosphine selenideCdSeOptoelectronics

Biological Research

Cadmium acetate is extensively utilized in biological research to study the effects of cadmium on living organisms. Researchers examine its toxicity and impact on cellular processes. Notably, studies have shown that cadmium can induce apoptosis (programmed cell death) in lung cells, providing insights into its potential health risks .

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent in various methods, including spectrophotometry. It helps determine the presence of other metals in samples, offering accurate and reliable results. This application is particularly valuable in environmental monitoring and quality control processes.

Material Science

The compound is also significant in material science for developing advanced materials such as nanostructures. These materials have applications in drug delivery systems and environmental remediation technologies. The ability to create nanoscale materials using cadmium acetate enhances their properties and functionalities .

Case Study 1: Cadmium Selenide Nanoparticles

A study investigated the synthesis of cadmium selenide nanoparticles using cadmium acetate as a precursor. The resulting nanoparticles exhibited unique optical properties suitable for applications in photodetectors and solar energy conversion systems. The research highlighted the importance of controlling reaction parameters to optimize nanoparticle characteristics .

Case Study 2: Toxicological Assessments

Research focusing on the toxicological effects of cadmium acetate on lung cells demonstrated significant cellular damage at low concentrations. This study emphasized the need for careful handling and regulation of cadmium compounds due to their carcinogenic potential .

Mechanism of Action

The mechanism by which cadmium acetate anhydrous exerts its effects involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Physical and Chemical Properties

Property Cadmium Acetate Anhydrous Cadmium Acetate Dihydrate Cadmium Sulfate Hydrate Cadmium Oxalate Cadmium Perchlorate Hydrate
Formula Cd(CH₃COO)₂ Cd(CH₃COO)₂·2H₂O CdSO₄·xH₂O CdC₂O₄ Cd(ClO₄)₂·xH₂O
Molar Mass (g/mol) 230.5 266.52 Varies with hydration 200.43 Not specified
Melting Point 255°C Decomposes 1000°C (anhydrous) Decomposes Not specified
Solubility Water, ethanol Highly water-soluble Water-soluble Low water solubility Water-soluble
Key References
  • Cadmium Acetate Dihydrate : Shares similar reactivity with the anhydrous form but is more commonly used in crystallographic studies due to its stability .
  • Cadmium Sulfate Hydrate : Predominantly used in electroplating and batteries, contrasting with the acetate’s role in semiconductor synthesis .
  • Cadmium Oxalate : Exhibits low solubility and is classified as a Substance of Very High Concern (SVHC) under EU REACH regulations due to its environmental persistence .
  • Cadmium Perchlorate Hydrate : A strong oxidizer with applications in specialized chemical reactions, distinct from the acetate’s catalytic uses .

Toxicity and Environmental Impact

All cadmium compounds exhibit acute toxicity, but their environmental behavior varies:

  • Cadmium Acetate : Acetate ligands enhance cadmium’s bioavailability in soil, increasing microbial toxicity by reducing adsorption .
  • Cadmium Oxalate : Lower solubility reduces immediate bioavailability but poses long-term ecological risks due to persistence .
  • Cadmium Sulfate : High water solubility increases mobility in aquatic systems, threatening aquatic life .

Biological Activity

Cadmium acetate anhydrous (chemical formula: Cd(O₂CCH₃)₂) is a cadmium salt that has garnered attention due to its biological activity, particularly its toxicity and potential health effects. This article explores the compound's biological interactions, mechanisms of toxicity, and relevant case studies.

This compound is a white or colorless solid with a molar mass of 230.5 g/mol. It can be synthesized through various methods, including the reaction of cadmium oxide with acetic acid or by treating cadmium nitrate with acetic anhydride . The compound exists in both anhydrous and dihydrate forms, with the dihydrate confirmed through X-ray crystallography revealing a unique coordination structure where cadmium is seven-coordinate, interlinked by acetate ligands .

Mechanisms of Toxicity

Cadmium compounds, including cadmium acetate, are classified as Group 1 carcinogens by the International Agency for Research on Cancer (IARC), indicating sufficient evidence of carcinogenicity in humans . The primary mechanisms of toxicity include:

  • Oxidative Stress : Cadmium induces oxidative stress in cells, leading to damage to cellular components such as lipids, proteins, and DNA. This oxidative damage can result in cell death and contribute to carcinogenesis .
  • Cellular Changes : Exposure to cadmium acetate has been shown to cause lysosomal vesiculation and mitochondrial calcification, which can disrupt normal cellular functions and lead to apoptosis.
  • Endocrine Disruption : Cadmium can interfere with hormone signaling pathways, potentially leading to reproductive and developmental issues .

Health Effects

The biological activity of cadmium acetate is linked to several adverse health effects:

  • Kidney Damage : Prolonged exposure can lead to nephrotoxicity characterized by renal dysfunction and damage to renal tubular cells .
  • Liver Damage : Cadmium accumulates in the liver, causing hepatotoxicity and impairing liver function.
  • Respiratory Issues : Inhalation of cadmium particles can lead to respiratory tract irritation and chronic lung disease .
  • Skin Irritation : Direct contact can cause skin irritation and allergic reactions.

1. Histopathological Effects on Vital Organs

A study investigated the effects of cadmium acetate-contaminated drinking water on vital organs in animal models. Histopathological examinations revealed significant damage to the liver and kidneys, characterized by necrosis and inflammation. Biochemical analyses indicated elevated levels of liver enzymes (ALT and AST), suggesting hepatic injury due to cadmium exposure .

2. Mutagenicity Studies

Research has demonstrated that cadmium acetate significantly increases mutation frequency in Chinese hamster ovary (CHO-K1) cells. The study highlighted that inhibition of catalase enhanced the mutagenic effects of cadmium, indicating its potential role in inducing genetic mutations through oxidative stress mechanisms .

Comparative Analysis with Other Cadmium Compounds

CompoundFormulaUnique Features
Cadmium ChlorideCdCl₂Highly soluble; used in electroplating
Cadmium SulfideCdSSemiconductor properties; used in solar cells
Cadmium NitrateCd(NO₃)₂Soluble; used in pyrotechnics
Cadmium OxideCdOUsed as a pigment; less soluble than acetates
Cadmium Acetate Cd(O₂CCH₃)₂ Precursor for semiconductor materials; significant health risks due to cadmium exposure

Q & A

Q. What are the key physicochemical properties of cadmium acetate anhydrous, and how do they influence experimental design?

this compound (Cd(CH₃COO)₂) is a coordination polymer with a molecular weight of 230.5 g/mol, a melting point of 255°C, and a density of 2.34 g/mL . It is soluble in water and ethanol, which makes it suitable for aqueous and organic synthesis. For experimental design:

  • Solubility : Prepare stock solutions in deionized water (e.g., 0.1 M) for homogeneous reactions. Verify solubility at varying temperatures using gravimetric analysis .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to confirm anhydrous purity by observing a single decomposition event above 200°C .

Q. How can researchers verify the purity of this compound in laboratory settings?

Purity verification methods include:

  • Elemental Analysis : Compare experimental Cd²⁺ content (via ICP-MS) with theoretical values (Cd: ~48.7%) .
  • FTIR Spectroscopy : Confirm acetate ligand coordination (peaks at 1560 cm⁻¹ for antisymmetric COO⁻ stretching and 1420 cm⁻¹ for symmetric stretching) .
  • X-ray Diffraction (XRD) : Match crystallographic data with reference patterns (e.g., JCPDS 00-023-0994) .

Q. What safety protocols are essential for handling this compound in academic laboratories?

Critical safety measures include:

  • Engineering Controls : Use fume hoods to limit airborne exposure (<0.01 mg/m³ for Cd, OSHA PEL) .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to carcinogenicity (IARC Group 1) .
  • Waste Disposal : Collect contaminated materials in sealed containers for hazardous waste disposal. Neutralize residual Cd²⁺ with sulfide precipitation before disposal .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for this compound?

Discrepancies often arise from hydration states or impurities. To address this:

Hydration Control : Store the compound in a desiccator with anhydrous CaCl₂ to prevent dihydrate (Cd(CH₃COO)₂·2H₂O) formation .

Solubility Measurement : Use a gravimetric method under inert atmosphere (e.g., N₂) to avoid CO₂ interference. Compare results with literature values (e.g., 94 g/100 mL in water at 25°C) .

Q. What strategies optimize cadmium acetate’s role in synthesizing coordination polymers or metallogels?

Cadmium acetate is a precursor for Cd-based frameworks. Optimization steps:

  • Ligand Selection : Pair with carboxylate ligands (e.g., citric acid) to enhance structural diversity. Use a 1:2 Cd:ligand molar ratio for stable networks .
  • Solvent Systems : Employ polar aprotic solvents (e.g., DMF) to improve ligand dissociation. Monitor reaction progress via dynamic light scattering (DLS) .
  • Post-Synthetic Modification : Functionalize frameworks with thiol groups for antimicrobial applications, validated via MIC assays against E. coli .

Q. How do researchers mitigate cadmium toxicity risks in long-term biochemical studies?

Mitigation approaches include:

  • Chelation Therapy : Use EDTA or DMPS in emergency protocols to bind free Cd²⁺ ions .
  • Exposure Monitoring : Implement atomic absorption spectroscopy (AAS) to quantify Cd levels in biological samples (e.g., urine) .
  • Alternative Materials : Substitute with Zn(CH₃COO)₂ for less toxic comparisons in parallel experiments .

Q. What analytical techniques validate cadmium acetate’s role in catalytic or electrochemical applications?

Key techniques:

  • Cyclic Voltammetry (CV) : Characterize redox behavior in 0.1 M KCl electrolyte. Look for Cd²⁺/Cd⁰ reduction peaks near -0.6 V (vs. Ag/AgCl) .
  • XPS Analysis : Confirm surface Cd oxidation states (Cd 3d₅/₂ at 405 eV for Cd²⁺) in electrocatalysts .
  • TEM-EDX : Map Cd distribution in nanocomposites to assess catalytic active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cadmium acetate anhydrous
Reactant of Route 2
Cadmium acetate anhydrous

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.